Theoretical evidence of a feasible concerted antara–antara cycloaddition
Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/A901922G
Abstract
For the first time it is demonstrated, based on theoretical considerations, that concerted antara–antara cycloadditions are chemically possible, and even easy to observe for molecules with the appropriate geometry.
Recommended Literature
- [1] Sulfo-click reaction via in situ generated thioacids and its application in kinetic target-guided synthesis†‡
- [2] Cyclam-based dendrimers as ligands for lanthanide ions†
- [3] Pyridine imines as ligands in luminescent iridium complexes†
- [4] Pt(0)-Catalysed synthesis of new bifunctional silanes†
- [5] Degradation of atrazine from the riparian zone with a PEC system based on an anode of N–S–TiO2 nanocrystal-modified TiO2 nanotubes and an activated carbon photocathode
- [6] Correction: Mono- and tri-ester hydrogenolysis using tandem catalysis. Scope and mechanism
- [7] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [8] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [9] Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
- [10] Simultaneous extraction of four classes of antibiotics in soil, manure and sewage sludge and analysis by liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method
Journal Name:Chemical Communications
Research Products
-
CAS no.: 1733-55-7
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4
-
CAS no.: 14419-78-4